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molecular formula C10H16O4Pd B8531436 Palladium; pentane-2,4-dione

Palladium; pentane-2,4-dione

Cat. No. B8531436
M. Wt: 306.65 g/mol
InChI Key: YNUJADNRNHJXDT-UHFFFAOYSA-N
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Patent
US04990698

Procedure details

A mixture composed of 0.5 mol of 1,3-butadiene, 1 mol of water, 0.6 mol of carbon dioxide, 0.5 milli-mol of bis(acetylacetone) palladium, 2.0 milli-mol of triphenyl phosphine, and 63 ml of dimethylformamide was placed in an electromagnetic induction rotary type autoclave made of stainless steel having an internal volume of 0.3l, and subjected to reaction for three hours at a temperature of 90° C. Analysis of the resulted liquid reaction product through gas chromatography revealed that 0.153 mol of 2,7-octadien-1-ol, and 0.019 mol of 1,7-octadien-3-ol were produced.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,7-octadien-1-ol
Quantity
0.153 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
63 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C=CC=C.O.C(=O)=[O:7].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:28](O)[CH:29]=[CH:30][CH2:31][CH2:32][CH2:33][CH:34]=[CH2:35]>[Pd].C(CC(=O)C)(=O)C.C(CC(=O)C)(=O)C.CN(C)C=O>[CH2:28]=[CH:29][CH:30]([OH:7])[CH2:31][CH2:32][CH2:33][CH:34]=[CH2:35] |f:5.6.7|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
C=CC=C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0.6 mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
2,7-octadien-1-ol
Quantity
0.153 mol
Type
reactant
Smiles
C(C=CCCCC=C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].C(C)(=O)CC(C)=O.C(C)(=O)CC(C)=O
Step Eight
Name
Quantity
63 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
subjected to reaction for three hours at a temperature of 90° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Analysis of the resulted liquid reaction product through gas chromatography

Outcomes

Product
Name
Type
product
Smiles
C=CC(CCCC=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.019 mol
YIELD: CALCULATEDPERCENTYIELD 12.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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